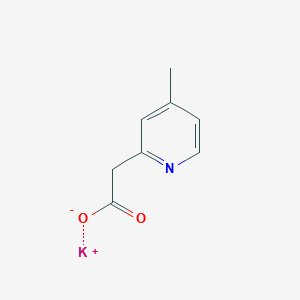

Potassium 2-(4-methylpyridin-2-yl)acetate

Description

Significance of Pyridine-Based Chemical Structures in Contemporary Synthetic Chemistry

Pyridine (B92270), a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in contemporary synthetic chemistry. Their importance is underscored by their prevalence in a wide range of biologically active compounds, including pharmaceuticals, vitamins, and alkaloids. The nitrogen atom in the pyridine ring imparts unique electronic properties, such as basicity and the ability to act as a ligand, making it a valuable synthon for the construction of complex molecular architectures. The functionalization of the pyridine ring allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with specific functions for applications in medicinal chemistry, agrochemicals, and materials science.

Overview of Carboxylate Ligands in Coordination and Supramolecular Chemistry

Carboxylate ligands, the conjugate bases of carboxylic acids, are ubiquitous in coordination and supramolecular chemistry. Their ability to coordinate to metal ions through one or both oxygen atoms allows for a rich variety of binding modes, including monodentate, bidentate (chelating or bridging), and more complex arrangements. This versatility is a key factor in the construction of diverse coordination polymers and metal-organic frameworks (MOFs). In supramolecular chemistry, the carboxylate group is a powerful functional group for directing the assembly of molecules through hydrogen bonding and ionic interactions, leading to the formation of well-defined supramolecular architectures.

Contextualization of 2-(4-Methylpyridin-2-yl)acetate within Emerging Areas of Materials Science and Catalysis

The 2-(4-methylpyridin-2-yl)acetate anion, the core component of the title compound, combines the key features of a pyridine moiety and a carboxylate group. This bifunctional nature makes it a highly promising ligand for the development of new materials and catalysts. In materials science, pyridylacetate ligands are utilized in the synthesis of luminescent MOFs, where the pyridine unit can influence the photophysical properties of the material. In catalysis, the coordination of the pyridylacetate ligand to a metal center can create a specific environment that enhances the catalytic activity and selectivity of the metal complex in various organic transformations.

Rationale for Focused Research on Potassium Salts of Pyridylacetate Ligands

While much of the research on pyridylacetate ligands focuses on their complexes with transition metals, the corresponding alkali metal salts, such as Potassium 2-(4-methylpyridin-2-yl)acetate, are also of significant interest. These salts often serve as convenient starting materials for the synthesis of metal complexes through salt metathesis reactions. Furthermore, the potassium ion itself can play a crucial role in the solid-state structure of the compound, influencing the packing of the anions and potentially leading to interesting physical properties. The study of the synthesis and crystal structure of potassium salts of pyridylacetate ligands is therefore essential for a comprehensive understanding of their chemical behavior and for unlocking their full potential in various applications.

While specific research data on the synthesis, crystal structure, and detailed applications of this compound are not extensively available in publicly accessible literature, its chemical identity is confirmed by its CAS number 1251919-65-9. cato-chem.combldpharm.comparchem.comparchem.com The properties and potential of this compound can be inferred from the well-established chemistry of its parent acid, 2-(4-methylpyridin-2-yl)acetic acid, and the general characteristics of potassium carboxylate salts. cymitquimica.com

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding free acid.

| Property | Value |

| This compound | |

| CAS Number | 1251919-65-9 cato-chem.combldpharm.comparchem.comparchem.com |

| Molecular Formula | C₈H₈KNO₂ parchem.com |

| Molecular Weight | 189.25 g/mol bldpharm.com |

| 2-(4-Methylpyridin-2-yl)acetic acid | |

| CAS Number | 149605-62-9 cymitquimica.com |

| Molecular Formula | C₈H₉NO₂ chemsrc.com |

| Molecular Weight | 151.16 g/mol cymitquimica.com |

| Boiling Point | 296.3°C at 760 mmHg chemsrc.com |

| Density | 1.196 g/cm³ chemsrc.com |

Structural Insights and Coordination Chemistry

The crystal structure of this compound has not been reported in the literature. However, insights into its potential solid-state arrangement can be gained by examining the crystal structures of other potassium carboxylate salts. In the solid state, potassium ions are known to exhibit flexible coordination numbers, typically ranging from 6 to 8, and interact with the oxygen atoms of the carboxylate groups and, in the case of hydrates, water molecules. mdpi.com The coordination can lead to the formation of various architectures, from simple ionic lattices to one-, two-, or three-dimensional coordination polymers. mdpi.com The presence of the nitrogen atom in the pyridine ring of the 2-(4-methylpyridin-2-yl)acetate anion could also lead to its involvement in the coordination sphere of the potassium ion or in directing the supramolecular assembly through non-covalent interactions.

The coordination modes of carboxylate ligands are diverse and play a crucial role in the structure of the resulting metal complexes. wikipedia.orgresearchgate.net

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two metal ions, with each oxygen atom coordinating to a different metal ion. |

Synthesis

A plausible synthetic route would involve:

Dissolving 2-(4-methylpyridin-2-yl)acetic acid in a suitable solvent.

Adding a stoichiometric amount of an aqueous solution of potassium hydroxide (B78521) or potassium carbonate.

Stirring the reaction mixture at room temperature or with gentle heating to ensure complete neutralization.

Removing the solvent under reduced pressure to yield the crude potassium salt.

Recrystallization from an appropriate solvent system to obtain the purified this compound.

Potential Applications in Materials Science and Catalysis

While specific applications for this compound have not been documented, its structural features suggest potential uses in several areas of materials science and catalysis.

As a precursor, it can be used to synthesize a variety of metal-organic frameworks (MOFs). The bifunctional nature of the 2-(4-methylpyridin-2-yl)acetate ligand, with both a nitrogen donor from the pyridine ring and oxygen donors from the carboxylate group, makes it an excellent candidate for constructing porous and functional MOFs. These materials could have applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the incorporation of the pyridylacetate ligand could impart luminescent properties to the MOFs, making them suitable for sensing and optoelectronic applications.

In the field of catalysis, metal complexes derived from this compound could exhibit catalytic activity in a range of organic reactions. The pyridine-carboxylate ligand can stabilize various metal centers and create a unique coordination environment that can influence the outcome of catalytic processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8KNO2 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

potassium;2-(4-methylpyridin-2-yl)acetate |

InChI |

InChI=1S/C8H9NO2.K/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

CULKIPNSQPFWRE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium 2 4 Methylpyridin 2 Yl Acetate and Analogous Pyridylacetate Structures

Precursor Synthesis of 2-(4-Methylpyridin-2-yl)acetic Acid Derivatives

The initial and crucial phase in the synthesis of the target potassium salt is the formation of its corresponding carboxylic acid precursor, 2-(4-methylpyridin-2-yl)acetic acid. This involves the strategic introduction of an acetic acid moiety onto the 4-methylpyridine (B42270) core.

Regioselective Functionalization of 4-Methylpyridine for Carboxylate Introduction

The direct and position-selective C–4 alkylation of pyridines has historically presented a significant challenge in heterocyclic chemistry. nih.gov Overcoming issues of overalkylation and mixtures of regioisomers often required the use of pre-functionalized starting materials. nih.gov However, recent advancements have enabled more direct and regioselective approaches.

One such method involves the use of a blocking group to direct the functionalization to the desired position. For instance, a maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.gov This strategy allows for the introduction of various alkyl groups with high regioselectivity. nih.gov While this specific example targets the C-4 position, the principle of using blocking groups can be adapted to direct functionalization to other positions on the pyridine (B92270) ring, which is a key consideration for introducing a substituent at the C-2 position of 4-methylpyridine.

Another approach to achieve regioselective functionalization is through the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack at the C-2 and C-6 positions. This activation allows for the introduction of various functional groups, including precursors to the acetic acid moiety. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

Novel Synthetic Routes to Pyridine-2-acetic Acid Scaffolds

The synthesis of pyridine-2-acetic acid scaffolds, the core structure of the target molecule, can be achieved through various novel routes. One prominent method involves a three-component synthesis utilizing pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile. nih.govacs.org This approach leverages the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and subsequently as electrophiles for ring-opening and decarboxylation by a range of nucleophiles. nih.govacs.org

Specifically, the reaction of a substituted pyridine-N-oxide, such as 4-methylpyridine-N-oxide, with a Meldrum's acid derivative in the presence of an activating agent like tosyl chloride, leads to the formation of an intermediate. nih.govacs.org This intermediate can then be treated with a nucleophile, such as an alkoxide, to induce ring-opening and decarboxylation, ultimately yielding the desired pyridylacetic acid derivative. nih.govacs.org This method is advantageous due to its convenience and the ability to generate a diverse range of substituted 2-(pyridyl)acetic acid derivatives. nih.govacs.org

Alternative strategies for constructing pyridylacetate derivatives often begin with halopyridines. nih.gov These methods include palladium-catalyzed cross-coupling reactions with lithium enolates or silyl (B83357) enol ethers, and direct SNAr reactions with activated methylene (B1212753) compounds like malonates, followed by hydrolysis and decarboxylation. nih.gov

Multicomponent Reactions and Annulation Strategies for Pyridine Core Elaboration

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of the pyridine nucleus. smolecule.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. smolecule.com

A classic example is the Hantzsch pyridine synthesis, a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). organic-chemistry.org While this method typically produces dihydropyridines that require subsequent oxidation to form the aromatic pyridine ring, it provides a versatile route to a wide array of substituted pyridines. organic-chemistry.org Variations of the Hantzsch synthesis, such as the modified three-component approach, allow for the construction of unsymmetrical pyridines. smolecule.com

Annulation strategies provide another powerful tool for constructing the pyridine core. A [3+3] annulation of ketones with oxime acetates, catalyzed by copper, has been reported for the synthesis of diverse pyridine structures. acs.org Another general strategy involves a [3+2+1] annulation where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) hydrochloride to produce pyridine N-oxides, which can then be further functionalized. google.comcymitquimica.com

Catalytic Approaches in the Formation of Pyridylacetate Building Blocks

Catalysis plays a pivotal role in the efficient and selective synthesis of pyridylacetate building blocks. Transition metal catalysts, particularly palladium, are extensively used in cross-coupling reactions to form the crucial C-C bond between the pyridine ring and the acetate moiety. nih.gov For instance, Pd-catalyzed coupling of halopyridines with enolates of esters is a common strategy. nih.gov

Beyond transition metals, organocatalysis has also emerged as a valuable tool. For example, the synthesis of polysubstituted dihydropyridone derivatives can be achieved using pyridine as a catalyst in a one-pot reaction involving cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate. mdpi.com

Furthermore, zeolite catalysts have been employed in the three-component condensation of ethanol (B145695), formaldehyde, and ammonia to produce picolines (methylpyridines). ncert.nic.in While this method does not directly yield pyridylacetates, it demonstrates the utility of solid acid catalysts in the synthesis of the fundamental pyridine scaffold. The choice of catalyst can significantly influence the regioselectivity and yield of the desired product.

Salt Formation and Optimization for Potassium 2-(4-methylpyridin-2-yl)acetate

Once the precursor, 2-(4-methylpyridin-2-yl)acetic acid, has been synthesized, the final step is the formation of the potassium salt. This is a standard acid-base reaction that requires careful selection of the base and reaction conditions to ensure high yield and purity of the final product.

Methods for Deprotonation and Potassium Salt Generation from Pyridylacetic Acids

The conversion of a carboxylic acid to its corresponding potassium salt is typically achieved by reacting the acid with a suitable potassium base. Common bases used for this purpose include potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), and potassium bicarbonate (KHCO₃). The choice of base depends on factors such as the acidity of the carboxylic acid and the desired reaction conditions.

For the deprotonation of 2-(4-methylpyridin-2-yl)acetic acid, a strong base like potassium hydroxide is often employed to ensure complete conversion to the potassium salt. The reaction is typically carried out in a suitable solvent, such as water, ethanol, or a mixture of solvents, in which both the carboxylic acid and the potassium base are soluble. The progress of the reaction can be monitored by measuring the pH of the solution.

Investigation of Solvent Systems and Reaction Conditions for Enhanced Yields

The synthesis of pyridylacetic acid derivatives, including this compound, is highly dependent on the selection of appropriate solvent systems and reaction conditions to maximize product yields. Research into these parameters has identified several effective combinations of solvents, reagents, and physical conditions such as temperature and pressure.

A common route to pyridylacetate derivatives involves the coupling of pyridine-N-oxides with a carbon source, followed by hydrolysis or esterification. In one such three-component synthesis, the initial coupling reaction is effectively carried out in ethyl acetate (EtOAc) at room temperature. acs.org Following this activation step, the solvent is typically switched to an alcohol, such as methanol (B129727) (MeOH), for the subsequent ring-opening and decarboxylation to form the methyl ester of the pyridylacetic acid. acs.org The use of sodium methoxide (B1231860) in methanol at room temperature has been shown to produce yields as high as 63%. acs.org

Alternative nucleophiles and solvents can be employed to generate different esters or related structures. For instance, the use of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) allows for the convenient formation of various esters. acs.org The reaction conditions can be adapted for different nucleophiles; organometallic reagents like iso-butylmagnesium bromide have been used in THF at temperatures as low as -40 °C, while amine nucleophiles can be reacted in toluene (B28343) under microwave heating at 200 °C to produce amides in good yields. acs.orgacs.org

Another established method involves the metalation of picolines. For the synthesis of ethyl 2-pyridylacetate, α-picoline is reacted with phenyllithium (B1222949) (generated in situ from lithium and bromobenzene) in absolute ether under reflux conditions. orgsyn.org The resulting picolyllithium is then carboxylated using solid carbon dioxide (Dry Ice). orgsyn.org The subsequent esterification is performed in absolute ethanol saturated with dry hydrogen chloride, followed by neutralization with a potassium carbonate solution. orgsyn.org This multi-step process, while effective, yields the final product in a 35-40% range based on the initial lithium used. orgsyn.org

The choice of solvent and base is critical. In the synthesis of N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, an analogous reaction involving a heterocyclic core, an equimolar mixture of the starting quinazolinone and anhydrous potassium carbonate is stirred in acetone (B3395972) before the addition of the chloroacetamide reagent. researchgate.net Similarly, the synthesis of benzyl (B1604629) acetate from benzyl bromide has been studied in various dipolar aprotic solvents, where potassium acetate is used as the reagent. rsc.org Full conversion was observed in solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) at ambient temperature. rsc.org

Table 1: Influence of Solvent and Conditions on Pyridylacetate Synthesis

| Reaction Type | Solvent(s) | Key Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Three-Component Coupling | EtOAc, then MeOH | Tosyl chloride, Triethylamine, Sodium methoxide | Room Temperature | 63% | acs.org |

| Ester Formation | Tetrahydrofuran (THF) | Potassium tert-butoxide, Alcohol | Room Temperature | Good | acs.org |

| Amide Formation | Toluene | Amine | 200 °C (Microwave) | Good | acs.org |

| Metalation/Carboxylation | Absolute Ether, then Ethanol | Lithium, Bromobenzene, Dry Ice, Potassium carbonate | Reflux, then Ice Bath | 35-40% | orgsyn.org |

| N-Alkylation | Acetone | Potassium carbonate | Stirred for 30 min | - | researchgate.net |

| Acetate Synthesis | DMSO, NMP | Potassium acetate | Ambient | Full Conversion | rsc.org |

Green Chemistry Protocols for Potassium Pyridylacetate Synthesis

In line with the principles of green chemistry, recent synthetic methodologies have focused on developing environmentally benign protocols for producing pyridylacetate and related heterocyclic compounds. These approaches prioritize the use of non-toxic solvents, reduction of waste, and energy efficiency.

A significant advancement in green synthesis is the use of water as a reaction solvent. nih.gov Water is an ideal green solvent due to its availability, non-toxicity, and safety. nih.gov For instance, the synthesis of triazole derivatives containing a pyridine moiety has been successfully achieved in aqueous media using alum (KAl(SO4)2 ·12H2O) as an inexpensive, efficient, and non-toxic catalyst. nih.gov This method offers high yields, operational simplicity, and avoids the use of hazardous organic solvents. nih.gov

Ethanol is another commonly employed green solvent. One-pot, three-component reactions to synthesize polysubstituted pyridines have been developed using ethanol as the reaction medium. organic-chemistry.org These methods can proceed under mild conditions, sometimes at reflux, and often use reagents like ammonium acetate, which are less hazardous than many traditional catalysts. organic-chemistry.org The use of ethanol as the sole solvent has also been reported in hydrogen-peroxide-mediated syntheses, which are advantageous for their clean by-products and simple operation at ambient temperatures. mdpi.com Multicomponent reactions (MCRs) performed in ethanol represent an efficient and environmentally friendly protocol, offering excellent yields and structural diversity under mild conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) is a key technology in green chemistry that can significantly reduce reaction times and energy consumption. researchgate.net The rapid and efficient heating provided by microwave irradiation can lead to higher yields and cleaner reactions compared to conventional heating methods. core.ac.uk This technique has been applied to the synthesis of various heterocyclic structures, demonstrating its utility in creating pyridylacetate analogs more sustainably. researchgate.netcore.ac.uk

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Approach | Solvent | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Water | Alum (KAl(SO4)2 ·12H2O) | Non-toxic, inexpensive, high yields, simple workup | nih.gov |

| Multicomponent Reaction | Ethanol | p-Toluenesulfonic acid (p-TSA) | Operational simplicity, structural diversity, excellent yields | researchgate.net |

| One-Pot Heteroannulation | Ethanol | Ammonium acetate | Mild conditions, high yields, no additional acid catalyst needed | organic-chemistry.org |

| Microwave-Assisted Synthesis (MAOS) | Various (e.g., Ethanol) | - | Reduced reaction time, energy efficiency, potentially higher yields | researchgate.netcore.ac.uk |

| Oxidative Coupling | Ethanol | Hydrogen Peroxide | Metal-free, clean by-products, ambient temperature | mdpi.com |

Coordination Chemistry of 2 4 Methylpyridin 2 Yl Acetate As a Ligand

Ligand Design Principles and Coordination Preferences

The coordination behavior of 2-(4-methylpyridin-2-yl)acetate is governed by the interplay of its constituent functional groups, the steric and electronic influence of its substituent, and the reaction conditions.

Assessment of Pyridine (B92270) Nitrogen and Carboxylate Oxygen Coordination Modes (Monodentate, Bidentate, Bridging)

The 2-(4-methylpyridin-2-yl)acetate anion possesses two distinct coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This duality allows for a variety of coordination modes, which are crucial in determining the structure of the resulting metal complexes.

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. rsc.org This can occur via either the pyridine nitrogen or one of the carboxylate oxygens. The choice of the coordinating atom often depends on the nature of the metal ion (hard vs. soft acid-base theory) and the presence of other competing ligands. For instance, softer metal ions may show a preference for the softer pyridine nitrogen, while harder metal ions will favor coordination with the hard carboxylate oxygen atoms.

Bidentate Coordination: The ligand can chelate to a single metal center using both the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring. This chelation is a common and favored coordination mode for pyridylcarboxylate ligands as it enhances the thermodynamic stability of the complex, an observation known as the chelate effect.

Bridging Coordination: The 2-(4-methylpyridin-2-yl)acetate ligand can act as a bridge, connecting two or more metal centers. nih.gov This is a key feature in the formation of polynuclear complexes and coordination polymers. Several bridging modes are possible:

The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.

The pyridine nitrogen can coordinate to one metal center while the carboxylate group coordinates to another.

A combination of these modes can lead to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

The prevalent coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-ions or solvent molecules.

| Coordination Mode | Description | Key Features |

| Monodentate | Binds through a single donor atom (N or O). | Favored by specific metal ion preferences (HSAB principle). |

| Bidentate (Chelating) | Binds through both pyridine N and a carboxylate O to the same metal. | Forms a stable 5-membered chelate ring; enhanced stability. |

| Bridging | Connects two or more metal centers. | Crucial for forming polynuclear complexes and coordination polymers. |

Influence of the 4-Methyl Substituent on Steric and Electronic Properties for Metal Complexation

The presence of a methyl group at the 4-position of the pyridine ring has a discernible impact on the ligand's coordination properties.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron density, in turn, increases the basicity of the pyridine nitrogen, making it a stronger Lewis base and a more effective donor towards metal ions. This can lead to the formation of more stable metal-ligand bonds compared to the unsubstituted analogue.

Steric Effects: The methyl group at the 4-position is relatively remote from the primary coordination sites (the pyridine nitrogen and the carboxylate group). Consequently, it exerts minimal steric hindrance around the metal center. This lack of significant steric impediment allows for a greater variety of coordination geometries and higher coordination numbers to be achieved compared to ligands with substituents at the 2- or 6-positions of the pyridine ring. The orientation of the pyridine ring in the coordination sphere can, however, be influenced by the presence of the methyl group. wikipedia.org

pH-Dependent Coordination Behavior of Pyridylcarboxylate Ligands

The coordination behavior of pyridylcarboxylate ligands, including 2-(4-methylpyridin-2-yl)acetate, is highly sensitive to the pH of the reaction medium. The protonation state of both the pyridine nitrogen and the carboxylate group can be controlled by adjusting the pH, which in turn dictates the dimensionality and topology of the resulting coordination polymers. researchgate.netrsc.org

At low pH, the pyridine nitrogen is protonated to form a pyridinium (B92312) cation. This protonation prevents the nitrogen from coordinating to a metal center, leaving only the carboxylate group available for coordination. Under these conditions, the ligand is likely to act as a monodentate or bridging carboxylate.

As the pH increases, the pyridine nitrogen is deprotonated, making it available for coordination. In a neutral or slightly basic medium, both the pyridine nitrogen and the deprotonated carboxylate group can coordinate to metal ions, facilitating the formation of chelated structures or acting as a versatile bridging ligand. At higher pH values, the full deprotonation of the ligand generally leads to a higher connectivity with metal centers, which can result in the formation of higher-dimensional structures. rsc.org The careful control of pH is, therefore, a critical parameter in the synthesis of metal complexes with desired structures and properties.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of 2-(4-methylpyridin-2-yl)acetate allows for the synthesis of a wide array of metal complexes, ranging from discrete molecules to extended networks.

Formation of Discrete Mononuclear and Polynuclear Coordination Complexes

By carefully selecting reaction conditions such as solvent, temperature, and stoichiometry, it is possible to synthesize discrete mononuclear and polynuclear complexes. In a typical synthesis, a metal salt is reacted with the potassium salt of 2-(4-methylpyridin-2-yl)acetic acid in a suitable solvent.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more 2-(4-methylpyridin-2-yl)acetate ligands. The coordination geometry around the central metal ion can vary from tetrahedral and square planar to octahedral, depending on the metal ion and the number of coordinated ligands.

Polynuclear Complexes: When the ligand acts in a bridging fashion, polynuclear complexes containing two or more metal centers can be formed. The nature of the bridging, whether through the carboxylate group, the pyridine nitrogen, or both, will determine the structure of the resulting polynuclear species. For instance, the carboxylate group can bridge two metal centers to form dimeric "paddle-wheel" structures.

Hydrothermal Synthesis Routes for Pyridylcarboxylate Coordination Polymers and MOFs

Hydrothermal synthesis is a powerful and widely used technique for the preparation of crystalline coordination polymers and metal-organic frameworks (MOFs). wikipedia.org This method involves carrying out the reaction in water or a mixed-solvent system in a sealed vessel at elevated temperatures and pressures.

For the synthesis of coordination polymers and MOFs with 2-(4-methylpyridin-2-yl)acetate, a mixture of a metal salt, the ligand, and often a pH-modifying agent is heated in an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. The structure of the resulting coordination polymer or MOF is highly dependent on the reaction parameters, including:

Temperature and Reaction Time: These parameters can influence the kinetic and thermodynamic products of the reaction.

pH of the reaction mixture: As discussed previously, pH plays a crucial role in determining the protonation state of the ligand and thus its coordination mode. researchgate.netrsc.org

Metal-to-Ligand Ratio: Varying the stoichiometry of the reactants can lead to the formation of different structural phases.

Presence of auxiliary ligands: The addition of other ligands can influence the final structure by occupying some of the metal's coordination sites.

The resulting coordination polymers can exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.net These materials often possess porous structures and are of great interest for applications in gas storage, separation, and catalysis. The structural characterization of these extended networks relies heavily on single-crystal and powder X-ray diffraction techniques.

| Synthesis Method | Product Type | Key Features |

| Solution Synthesis (ambient conditions) | Discrete mononuclear and polynuclear complexes | Control over stoichiometry and solvent is crucial. |

| Hydrothermal Synthesis | Coordination polymers and MOFs | High crystallinity; structure is sensitive to temperature, pH, and time. wikipedia.org |

Crystallographic Analysis of Coordination Geometries and Network Formation (e.g., 1D Chains, 2D Sheets, 3D Frameworks)

Information unavailable. Detailed crystallographic analysis requires single-crystal X-ray diffraction data of coordination polymers or complexes formed with the 2-(4-methylpyridin-2-yl)acetate ligand. Such data would provide insights into bond lengths, bond angles, coordination numbers, and the resulting geometries (e.g., octahedral, tetrahedral, square planar) around the metal centers. It would also reveal how these individual coordination units assemble into extended networks like 1D chains, 2D sheets, or 3D frameworks.

Supramolecular Assembly and Crystal Engineering

Role of Hydrogen Bonding in Directing Supramolecular Architectures

Information unavailable. To analyze the role of hydrogen bonding, crystallographic data is essential. This would identify potential hydrogen bond donors and acceptors within the structure, including coordinated water molecules, counter-ions, or the ligand itself. Analysis of these interactions would demonstrate how they guide the self-assembly of molecules into specific, predictable supramolecular architectures.

Analysis of π-π Stacking Interactions and their Contribution to Solid-State Structures

Information unavailable. The presence and significance of π-π stacking interactions are determined from crystal structure data. The pyridine ring of the 2-(4-methylpyridin-2-yl)acetate ligand is a potential candidate for such interactions. An analysis would involve measuring the distances and angles between adjacent aromatic rings to determine the geometry (e.g., face-to-face, edge-to-face) and strength of these interactions and their collective contribution to the stability of the solid-state structure.

Rational Design of Extended Supramolecular Networks and Self-Assembly Processes

Information unavailable. The principles of rational design and self-assembly for this specific system can only be discussed once the fundamental coordination behavior and intermolecular interactions of the 2-(4-methylpyridin-2-yl)acetate ligand are established through experimental work. Understanding these properties would allow for the deliberate design of new materials with targeted structures and functionalities.

Table of Compounds Mentioned

Catalytic Applications of 2 4 Methylpyridin 2 Yl Acetate Based Systems

Homogeneous Catalysis

In homogeneous catalysis, ligands are crucial for stabilizing the metal center, modulating its reactivity, and directing the selectivity of a reaction. Pyridine (B92270) and its derivatives are among the most important classes of ligands in coordination chemistry and have been extensively used in catalysis. researchgate.net The 2-(4-methylpyridin-2-yl)acetate ligand combines the coordinating ability of a pyridine ring with a carboxylate group, creating a robust chelating system that has found utility in various metal-catalyzed processes.

Pyridyl-based ligands are integral to a multitude of metal-catalyzed organic reactions. Their ability to stabilize transition metal complexes makes them suitable for transformations such as C-H bond functionalization and cross-coupling reactions. nih.gov The pyridine moiety is a core structure in ligands used for a wide array of catalytic applications with metals like palladium, rhodium, iron, and rare earth metals. researchgate.netnih.gov For instance, palladium-catalyzed reactions often employ pyridine-type ligands to facilitate processes like the ortho-arylation of pyridine N-oxides. nih.gov The general utility of pyridine-containing ligands in stabilizing metal complexes for catalysis underscores the potential of 2-(4-methylpyridin-2-yl)acetate in similar organic transformations. researchgate.netresearchgate.net The bidentate chelation from the pyridyl nitrogen and acetate (B1210297) oxygen can confer enhanced stability and control over the catalytic cycle compared to monodentate pyridine ligands.

Understanding the reaction mechanism is key to optimizing catalytic systems. In processes involving pyridylacetate-type ligands, the mechanism often involves the formation of key metal-ligand intermediates. For example, in palladium-catalyzed aerobic oxidation reactions using a Pd(OAc)₂/pyridine system, computational studies suggest a mechanism involving the reductive elimination of acetic acid to yield a Pd(0) species, which then reacts with oxygen. nih.gov The presence of labile pyridine ligands is crucial for this pathway, as their dissociation allows the necessary cis-coordination of the hydride and acetate ligands. nih.gov This highlights the active role of the ligand in the catalytic cycle beyond simply stabilizing the metal ion.

In other reactions, such as the hydrolysis of phenyl acetates, pyridine derivatives can act as general base catalysts. rsc.org The reaction kinetics and isotope effects can be used to elucidate the proposed mechanisms. rsc.org For metal complexes of 2-(4-methylpyridin-2-yl)acetate, the ligand can be expected to participate intimately in the reaction mechanism, influencing the formation and stability of catalytic intermediates through its bidentate coordination and the electronic properties of the substituted pyridine ring.

The modification of a ligand's steric and electronic properties, known as ligand tuning, is a powerful strategy for controlling catalytic activity and selectivity. The 4-methyl group on the 2-(4-methylpyridin-2-yl)acetate ligand is an electron-donating group. Such substituents can have a profound impact on the performance of the catalyst. For instance, in Cp*Ir complexes with pyridine-alkoxide ligands used for water oxidation, alkyl substituents influence the redox potential of the Ir(III)/Ir(IV) couple. nih.gov Similarly, in copper(II) complexes with pyridine-2,6-diimine ligands, the nature of the substituents on the ligand framework effectively tunes the Lewis acidity of the copper center, which in turn correlates with the catalyst's oxidase-like activity. nih.gov

The electronic properties of ligands can also be fine-tuned to tailor the photoredox properties of copper(I) photocatalysts, directly impacting their reactivity in reactions like the aza-Henry reaction. rsc.org This principle allows for the rational design of catalysts where activity can be modulated by subtle changes to the ligand structure.

| Catalyst System | Ligand Type | Substituent Effect | Impact on Catalysis | Reference |

|---|---|---|---|---|

| Cp*Ir Complexes | Pyridine-alkoxide | Alkyl vs. Aryl substituents | Alkyl-substituted complexes show lower redox potentials (~0.56–0.66 V vs. NHE) compared to aryl-substituted ones (~100 mV higher). | nih.gov |

| Copper(II) Chelates | Pyridine-2,6-diimine | Varying substituents on diimine | Tunes the Lewis acidity of the Cu(II) center, directly affecting the rate of aerobic oxidation of polyphenols. | nih.gov |

| Heteroleptic Copper(I) Complexes | Xantphos ligands | Electron-donating properties | Tailors the photoredox properties and reactivity in the photocatalyzed aza-Henry reaction. | rsc.org |

| Gold Complexes | Phosphine ligands | Electron-withdrawing additives | Stabilizes the Au complex, enhancing catalyst lifetime and preventing precipitate formation in cyclization reactions. | nih.gov |

Electrocatalysis

Electrocatalysis utilizes molecular complexes to facilitate redox reactions at an electrode surface, with important applications in energy conversion, such as water splitting and carbon dioxide reduction. The 2-(4-methylpyridin-2-yl)acetate ligand can be used to construct robust metal complexes that are active in these challenging transformations.

Water oxidation is the process of converting water into oxygen gas, protons, and electrons, a critical half-reaction in artificial photosynthesis. Molecular catalysts for water oxidation (WOCs) are often based on ruthenium, iridium, or copper complexes. Pyridine-based ligands, including pyridine-dicarboxylate and pyridine-alkoxide systems, have been successfully employed in the design of such catalysts. nih.govbohrium.com For instance, heteroleptic Ruthenium(III) complexes with anionic pyridine dicarboxylate ligands have been shown to be effective for both chemical and electrochemical water oxidation. bohrium.com Mechanistic studies suggest that these reactions proceed through a proton-coupled electron transfer (PCET) process to form a high-valent Ru(V)=O species, which then oxidizes water. bohrium.commdpi.com

The performance of these molecular electrocatalysts is often evaluated by their turnover frequency (TOF), which measures the number of catalytic cycles per unit time. The ligand environment significantly influences this activity. For example, in a series of Cp*Ir complexes with different pyridine-alkoxide ligands, the substitution pattern on the ligand had a clear effect on catalytic performance, highlighting the importance of ligand design in optimizing WOCs. nih.gov

| Catalyst Complex | Metal Center | Ligand Type | TOF (s⁻¹) | Mechanism Feature | Reference |

|---|---|---|---|---|---|

| [Ru(III)(pdc²⁻)(bipyridine)Cl] | Ruthenium | Pyridine dicarboxylate | 1.183 × 10⁻³ (chemical) | Formation of Ru(V)=O via PCET | bohrium.com |

| Cp*Ir complexes | Iridium | Pyridine-alkoxide | Not specified | O-H cleavage in turnover-limiting step | nih.gov |

| [Cu₂L₂(Cl)₂] | Copper | Deprotonated methoxy-di-pyridin-2-yl-methanol | 7.23 | Proton-coupled electron transfer (PCET) | mdpi.com |

| Cu(mpydien)₂ | Copper | Amine-pyridine | 0.31 (chemical) | - | researchgate.net |

The electrochemical reduction of CO₂ into value-added chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Homogeneous catalysts based on metal complexes, particularly with rhenium and copper, have been extensively studied for this purpose. mdpi.comnih.gov Pyridyl-containing ligands are frequently used in these systems to facilitate the capture and conversion of CO₂. nih.gov

For example, rhenium tricarbonyl complexes with various pyridyl-triazole ligands have been investigated as electrocatalysts for CO₂ reduction. nih.gov Cyclic voltammetry studies show enhanced current in the presence of CO₂, indicating catalytic activity. The product selectivity can be tuned by the ligand structure and reaction conditions. nih.gov Similarly, copper complexes with ligands derived from di-2-pyridyl ketone can act as bifunctional catalysts, capable of both water oxidation and CO₂ reduction. mdpi.com In these systems, CO₂ is typically reduced to carbon monoxide (CO) or formic acid (HCOOH). mdpi.comnih.gov The 2-(4-methylpyridin-2-yl)acetate ligand, by coordinating to a suitable metal center, could similarly facilitate the multi-electron transfer processes required for CO₂ reduction.

| Catalyst Complex | Metal Center | Ligand Type | Primary Product(s) | Performance Metric | Reference |

|---|---|---|---|---|---|

| [Re(CO)₃Cl(Hpy)] | Rhenium | 3-(2-pyridyl)-1,2,4-triazole | CO₂ reduction | Highest catalytic activity among tested complexes | nih.gov |

| Cu₄L₄(OCH₃)₂₂ | Copper | Deprotonated methoxy-di-pyridin-2-yl-methanol | CO | TOF = 8.9 s⁻¹ | mdpi.com |

| Re(I) pyridyl imidazole (B134444) complex (RC4) | Rhenium | Pyridyl imidazole with A-π pendant | Formic Acid (HCO₂H) | TON = 844, 86% carbon selectivity | nih.gov |

| Cu/CuₓOF hybrid | Copper | - (Heterogeneous) | Acetate (CH₃COO⁻) | Faradaic Efficiency = 27% | rsc.org |

Hydrogen Evolution Reaction (HER) Studies

The quest for clean and sustainable energy has propelled research into efficient catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting. Molecular catalysts, particularly those involving earth-abundant metals like cobalt, have shown significant promise. Cobalt complexes incorporating pyridyl-containing ligands are of particular interest due to their tunable electronic properties and stability.

In this context, systems based on 2-(4-methylpyridin-2-yl)acetate are explored as ligands for cobalt-centered molecular catalysts. The catalytic cycle for HER typically involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate. Subsequent reaction steps, which can vary depending on the catalyst and conditions, lead to the release of hydrogen gas and regeneration of the catalyst. The specific role of the 2-(4-methylpyridin-2-yl)acetate ligand is to modulate the redox potential of the cobalt center and stabilize key intermediates in the catalytic cycle. The electron-donating methyl group on the pyridine ring can influence the electronic environment of the cobalt, thereby affecting the overpotential required for the reaction.

Studies on related cobalt polypyridyl complexes have demonstrated that modifications to the ligand structure significantly impact both the activity and stability of the catalyst for HER in aqueous solutions. For instance, the introduction of softer pyridine groups in place of tertiary amines in the ligand scaffold has been shown to enhance stability and reaction rates. While direct performance data for a 2-(4-methylpyridin-2-yl)acetate-specific cobalt complex in HER is highly specific, the principles derived from analogous systems suggest its potential for facilitating this crucial reaction.

Stability and Durability of Electrocatalytic Systems

A paramount challenge in the field of electrocatalysis is the development of catalysts that are not only active but also stable and durable under operational conditions. For molecular HER catalysts, degradation can occur through various pathways, including ligand dissociation or side reactions. The stability of electrocatalytic systems derived from 2-(4-methylpyridin-2-yl)acetate is therefore a critical area of investigation.

Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

The immobilization of homogeneous catalysts onto solid supports, or the direct use of crystalline porous materials like Metal-Organic Frameworks (MOFs), represents a key strategy to bridge homogeneous and heterogeneous catalysis. MOFs constructed from pyridylcarboxylate linkers such as 2-(4-methylpyridin-2-yl)acetic acid offer a versatile platform for creating solid catalysts with well-defined active sites.

Synthesis and Functionalization of Pyridylcarboxylate-Bridged MOFs for Catalysis

The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic linkers. The use of 2-(4-methylpyridin-2-yl)acetic acid as a linker allows for the construction of frameworks where the pyridyl nitrogen and carboxylate oxygen atoms coordinate to metal centers, creating extended porous structures. The choice of metal (e.g., cobalt, zinc) and synthesis conditions (e.g., solvothermal methods) dictates the final topology and properties of the MOF.

These pyridylcarboxylate-bridged MOFs can be used directly in catalysis, where the metal nodes or the functional groups on the linker act as catalytic sites. Furthermore, they can be functionalized post-synthetically to introduce new catalytic functionalities. For instance, the pyridyl groups within the MOF pores can be used to anchor additional metal complexes, creating single-site heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the stability and recyclability of heterogeneous systems. The synthesis of cobalt-based MOFs using various pyridinedicarboxylic acid ligands has been widely reported, resulting in frameworks with diverse dimensionalities and properties applicable to catalysis and magnetism.

Investigation of Active Sites and Pore Environments in MOF Catalysts

Understanding the nature of the active sites and the chemical environment within the pores of a MOF is crucial for optimizing its catalytic performance. For MOFs synthesized with 2-(4-methylpyridin-2-yl)acetic acid, potential active sites include the coordinatively unsaturated metal centers (open metal sites) of the framework nodes and the pyridyl nitrogen atoms of the linker.

Open metal sites can act as Lewis acid centers, activating substrates for subsequent reactions. The pyridyl sites can serve as Brønsted or Lewis bases, or as coordination sites for grafting other catalytic species. The confined space of the MOF pores can also influence catalysis by imposing size and shape selectivity on reactants and products, mimicking the active sites of enzymes. Advanced characterization techniques, combined with computational modeling, are employed to probe these active sites and understand the reaction mechanisms at a molecular level. Studies on various cobalt-based MOFs have highlighted the role of open metal sites and pyridyl functionalities in achieving selective gas adsorption and catalytic activity, which provides a framework for understanding the potential active sites in a 2-(4-methylpyridin-2-yl)acetate-based MOF.

Recycling and Reusability of MOF-Based Catalytic Systems

A significant advantage of using MOFs as heterogeneous catalysts is their potential for easy separation from the reaction mixture and subsequent reuse. The crystalline and robust nature of many MOF structures allows them to maintain their integrity over multiple catalytic cycles.

The reusability of a MOF catalyst based on 2-(4-methylpyridin-2-yl)acetate would be evaluated by isolating the solid catalyst after a reaction, washing it, and then using it in a new batch of reactants. The catalytic activity and selectivity would be monitored over several cycles to assess its stability and potential for deactivation. Research on other cobalt-based MOFs has demonstrated excellent reusability in various catalytic reactions, such as the synthesis of 1,4-dihydropyridine (B1200194) derivatives, where the catalyst could be reused multiple times without a significant loss in efficiency. This high level of recyclability is crucial for developing sustainable and economically viable catalytic processes.

Following a comprehensive search for scientific literature, there is currently insufficient available data specifically detailing the applications of "Potassium 2-(4-methylpyridin-2-yl)acetate" or its corresponding anion as a ligand in the advanced materials science fields outlined in your request. Research focused explicitly on the design of porous materials, functional materials for chemical sensing, complex supramolecular structures, or hybrid materials utilizing the "2-(4-methylpyridin-2-yl)acetate" moiety could not be located.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables while strictly adhering to the specified compound. The fields of crystal engineering and materials science often utilize related pyridyl-carboxylate ligands for these applications, but specific studies on the titled compound are not present in the available scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic properties of molecules. For Potassium 2-(4-methylpyridin-2-yl)acetate, no peer-reviewed studies employing DFT have been published.

Elucidation of Electronic Structures and Reactivity Profiles

There are currently no available DFT studies that elucidate the electronic structure of this compound. Such a study would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations are crucial for understanding the molecule's stability, charge distribution, and identifying sites susceptible to electrophilic or nucleophilic attack, thereby providing a theoretical basis for its reactivity. Without these fundamental calculations, any discussion of its reactivity profile remains speculative.

Prediction of Spectroscopic Properties and Conformational Analysis

Similarly, the prediction of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, through DFT calculations has not been reported for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the compound's structure. Furthermore, conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been performed.

Molecular Dynamics Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. To date, no MD simulation studies have been published specifically focusing on this compound.

Exploration of Ligand-Metal Binding Dynamics

The interaction between the 2-(4-methylpyridin-2-yl)acetate anion and the potassium cation is a key feature of this compound. However, the dynamics of this ligand-metal binding have not been explored through molecular dynamics simulations. Such simulations could provide valuable information on the coordination environment of the potassium ion, the stability of the ion pair in different solvents, and the timescale of their association and dissociation.

Understanding Self-Assembly Processes and Supramolecular Growth

The potential for this compound to engage in self-assembly or form larger supramolecular structures is an area ripe for investigation. MD simulations are an ideal tool for exploring these phenomena, yet no studies have been conducted to understand how these molecules might aggregate and organize in the solid state or in solution.

Quantum-Chemical Approaches to Reaction Pathways and Catalytic Mechanisms

Advanced quantum-chemical methods are essential for mapping out reaction pathways and elucidating catalytic mechanisms at the atomic level. For this compound, this area of research is entirely uncharted. There is no available literature that applies quantum-chemical calculations to investigate its potential involvement in chemical reactions, either as a reactant, product, or catalyst. Such studies would be critical for understanding its chemical transformations and potential applications in synthesis or catalysis.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methodologies. nih.gov Future research will likely focus on adapting these "green" protocols for the industrial-scale production of compounds like Potassium 2-(4-methylpyridin-2-yl)acetate. nih.govresearchgate.net These methods prioritize high yields, pure products, short reaction times, and reduced costs. nih.gov

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for accelerating organic reactions, often leading to higher yields in shorter times compared to conventional heating. nih.gov

Multicomponent One-Pot Reactions: These reactions combine multiple reactants in a single vessel to form a complex product, reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net

Green Catalysts and Solvents: The use of reusable and eco-friendly catalysts, such as activated fly ash or zeolites, is a promising area. bhu.ac.inresearchgate.net Similarly, employing environmentally benign solvents or solvent-free conditions further enhances the sustainability of the synthesis. researchgate.net

Renewable Feedstocks: Research into synthesizing pyridine bases from renewable resources like glycerol (B35011) represents a significant step towards sustainable chemical production. researchgate.net

| Sustainable Method | Key Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Excellent yields (82-94%), short reaction times (2-7 min), high purity. nih.gov | Rapid and efficient synthesis of the 2-(4-methylpyridin-2-yl)acetic acid precursor. |

| One-Pot Multicomponent Reactions | Reduces waste, simplifies procedures, improves atom economy. researchgate.net | Streamlined production of functionalized pyridine derivatives. |

| Reusable Catalysts (e.g., Fly Ash) | Eco-friendly, cost-effective, simple to implement. bhu.ac.in | Catalyzing the formation of the pyridine ring structure. |

| Glycerol-Based Synthesis | Utilizes a byproduct of biodiesel production, moving away from petroleum feedstocks. researchgate.net | Sustainable sourcing of the core pyridine structure. |

Exploration of Novel Metal Combinations and Architectures in Coordination Chemistry

The 2-(4-methylpyridin-2-yl)acetate anion is a versatile ligand for forming coordination complexes with a wide array of metal ions. Its picolyl-type structure allows it to bind to metals in various ways, leading to diverse and potentially functional molecular architectures. researchgate.netmdpi.com Future research will focus on exploring new combinations of metals and designing complexes with specific geometries and properties.

Picolylamine and related ligands have been shown to form stable complexes with numerous transition metals, including cobalt(II), copper(II), silver(I), zinc, manganese, iron, and nickel. researchgate.nettandfonline.com The resulting complexes can exhibit different stoichiometries (e.g., ML or ML2) and stereochemistries. rsc.org The exploration of these coordination compounds is driven by their potential applications in catalysis and materials science. For instance, di-(2-picolyl)amine fragments can coordinate to palladium(II) in a tridentate fashion, creating a square-planar geometry. researchgate.net The flexibility of the picolyl moiety allows for the formation of both simple mononuclear complexes and more complex dinuclear or supramolecular structures, which can be influenced by ancillary ligands and reaction conditions. mdpi.comtandfonline.com

Integration into Advanced Functional Devices and Systems

While direct applications of this compound in devices are not yet established, its structural motifs are found in materials used in advanced systems. Future research could focus on leveraging the unique properties of its metal complexes for various technological applications. The pyridine ring is a fundamental building block for intermediates used in agrochemicals and pharmaceuticals. niscair.res.in

Potential areas for future integration include:

Catalysis: Hemilabile ligands, which feature both strong and weak coordinating sites, are crucial in homogeneous catalysis. mdpi.com The 2-(4-methylpyridin-2-yl)acetate ligand could be incorporated into catalyst design, where the carboxylate group provides a strong anchor and the pyridine nitrogen offers a potentially reversible binding site.

Sensors: Coordination complexes that change their optical or electronic properties upon binding to specific analytes can be used as chemical sensors. The picolylamine scaffold has been used in the development of fluorescent sensors.

Metal-Organic Frameworks (MOFs): The ability of the ligand to bridge multiple metal centers could be exploited in the design of porous MOFs for applications in gas storage, separation, or catalysis.

Application of Machine Learning and AI in Materials Discovery and Catalytic Optimization

The fields of materials science and chemistry are increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI) to accelerate discovery and optimization. chemrxiv.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly reducing the time and resources required for experimental work. nih.gov

Future research on this compound and its derivatives could be significantly enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.